molecular formula C13H13NO B3213100 2-Hydroxy-6-(4-ethylphenyl)pyridine CAS No. 1111114-74-9

2-Hydroxy-6-(4-ethylphenyl)pyridine

Cat. No.: B3213100
CAS No.: 1111114-74-9
M. Wt: 199.25 g/mol
InChI Key: UJGUHMBPWDTVRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(4-ethylphenyl)pyridine is an organic compound with the molecular formula C13H13NO It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-(4-ethylphenyl)pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored for its mild reaction conditions and high functional group tolerance.

Another method involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride

Industrial Production Methods

Industrial production of this compound typically involves large-scale solvent-free chlorination of hydroxy-pyridines using equimolar phosphorus oxychloride (POCl3) . This method is efficient and cost-effective, making it suitable for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-(4-ethylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions include pyridone derivatives, amine derivatives, and various substituted pyridines.

Scientific Research Applications

2-Hydroxy-6-(4-ethylphenyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(4-ethylphenyl)pyridine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to act as both a hydrogen bond donor and acceptor makes it a versatile molecule in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-(4-methylphenyl)pyridine
  • 2-Hydroxy-6-(4-phenyl)pyridine
  • 2-Hydroxy-6-(4-isopropylphenyl)pyridine

Uniqueness

2-Hydroxy-6-(4-ethylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties. Compared to similar compounds, it offers a balance of lipophilicity and solubility, making it suitable for various applications in drug discovery and materials science .

Properties

IUPAC Name

6-(4-ethylphenyl)-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15)14-12/h3-9H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGUHMBPWDTVRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30671747
Record name 6-(4-Ethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111114-74-9
Record name 6-(4-Ethylphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30671747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Hydroxy-6-(4-ethylphenyl)pyridine
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-6-(4-ethylphenyl)pyridine
Reactant of Route 3
Reactant of Route 3
2-Hydroxy-6-(4-ethylphenyl)pyridine
Reactant of Route 4
Reactant of Route 4
2-Hydroxy-6-(4-ethylphenyl)pyridine
Reactant of Route 5
Reactant of Route 5
2-Hydroxy-6-(4-ethylphenyl)pyridine
Reactant of Route 6
Reactant of Route 6
2-Hydroxy-6-(4-ethylphenyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.